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Compound of Interest

Compound Name: 2-(3,5-Dichlorobenzoyl)oxazole

Cat. No.: B1325493

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted
physicochemical characteristics of 2-(3,5-Dichlorobenzoyl)oxazole. The information herein is
intended to support research and development efforts by providing key data points and
standardized experimental protocols. The compound, with the IUPAC name (3,5-
dichlorophenyl)-(1,3-oxazol-2-yl)methanone, is noted for its potential applications in
pharmaceuticals and as a building block in organic synthesis.[1]

Core Physicochemical Data

The physicochemical properties of 2-(3,5-Dichlorobenzoyl)oxazole are crucial for predicting
its behavior in biological systems and for guiding formulation and development strategies. The
following table summarizes the available quantitative data. It is important to note that several of
these values are predicted and await experimental verification.
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Property Value Source
Molecular Formula C10H5CI2NO2 [1]
Molecular Weight 242.05 g/mol [1]

(3,5-dichlorophenyl)-(1,3-
IUPAC Name [1]
oxazol-2-yl)methanone

Predicted Boiling Point 393.9+£52.0°C [1]
Predicted Density 1.445 + 0.06 g/cm?3 [1]
Predicted pKa -2.86 £ 0.10 [2]
Predicted logP 3.655 [3]
Solubility Soluble in DMSO [4]

Potential Biological Activity

Preliminary studies and research into related oxazole derivatives suggest that 2-(3,5-
Dichlorobenzoyl)oxazole may exhibit a range of biological activities. The dichloro-substituted
benzoyl moiety is thought to enhance its reactivity and interaction with biological targets.[1]
Potential therapeutic applications are being explored in the following areas:

» Anticancer Properties: Derivatives have shown effectiveness against various cancer cell
lines.[1]

» Antimicrobial Activity: The compound may have potential as an antibacterial or antifungal
agent.[1]

» Anti-inflammatory Effects: Potential applications in treating inflammatory diseases are also
under investigation.[1]
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2-(3,5-Dichlorobenzoyl)oxazole
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Caption: Conceptual diagram of potential biological activities.

Synthesis Pathway

The synthesis of oxazole rings is well-established, with the Robinson-Gabriel synthesis being a
foundational method.[5] This reaction involves the cyclodehydration of 2-acylamino-ketones,
typically in the presence of an acid catalyst.[5][6]
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(Starting Material) (Acid Catalyst, e.g., H2SOa4)
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Caption: Generalized workflow for the Robinson-Gabriel synthesis.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate determination of
physicochemical properties. Below are protocols for key experimental procedures.
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Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a
solid substance.[7]

o Sample Preparation: The sample must be completely dry and in a fine powder form. The
open end of a capillary tube is pressed into the sample powder. The tube is then inverted
and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[8][9]

o Apparatus Setup: The packed capillary tube is placed into a melting point apparatus.[7]

e Heating: The sample is heated rapidly to about 15°C below the expected melting point. The
heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3][9]

o Observation and Recording: The temperature at which the first drop of liquid appears is
recorded as the start of the melting range. The temperature at which the entire sample
becomes a transparent liquid is the end of the range.[9] A pure substance will typically have
a sharp melting point range of 1-2°C.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the pKa of a substance by
measuring pH changes during titration.[11][12]

o Preparation: A solution of the compound is prepared, typically at a concentration of at least
10~% M.[11] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M
HCI.[13] The ionic strength is kept constant using a solution such as 0.15 M KCI.[11]

« Titration: The solution is placed in a vessel with a calibrated pH electrode and stirred. A
standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[13]

o Data Collection: The pH of the solution is recorded after each addition of the titrant. The
titration continues until the pH reaches a stable, high value (e.g., pH 12-12.5).[13]

e Analysis: The pKa is determined by analyzing the resulting titration curve. The inflection point
of the curve corresponds to the equivalence point, from which the pKa can be calculated.[12]
[14] The experiment should be repeated at least three times to ensure accuracy.[11]
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logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water
partition coefficient (logP), a key measure of a compound's lipophilicity.[15][16]

1. Preparation
- Prepare octanol-saturated water and water-saturated octanol.
- Prepare stock solution of the compound.

2. Partitioning
- Add known volumes of both phases and the compound to a flask.
- Shake vigorously to allow partitioning.

3. Equilibration
- Allow phases to separate completely (centrifugation may be used).

4. Sampling & Analysis
- Carefully sample both the agqueous and octanol phases.
- Determine the concentration of the compound in each phase (e.g., using HPLC or UV-Vis spectroscopy).

5. Calculation
- Calculate LogP = log([Compound]octanol / [Compound]aqueous)

Click to download full resolution via product page
Caption: Workflow for the shake-flask method of logP determination.

* Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate
buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two
phases are then separated. A stock solution of the test compound is prepared.[15]

o Partitioning: A small amount of the stock solution is added to a flask containing known
volumes of the pre-saturated 1-octanol and aqueous buffer. The flask is then shaken until

equilibrium is reached.[16]
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e Phase Separation: The mixture is allowed to stand until the octanol and aqueous layers are
completely separated. Centrifugation can be used to facilitate this process.

e Analysis: The concentration of the compound in each phase is determined using an
appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[16]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the octanol phase to its concentration in the agueous phase. The logP is the
base-10 logarithm of this value.[17]

Conclusion

2-(3,5-Dichlorobenzoyl)oxazole is a compound of interest with potential applications in
medicinal chemistry. This guide has summarized its key physicochemical characteristics and
provided detailed protocols for their experimental determination. While several properties have
been predicted computationally, further experimental validation is necessary to confirm these
values and to fully characterize the compound for drug development and other scientific
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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